2-Cyano-3-(1-naphthyl)propionic Acid

Description

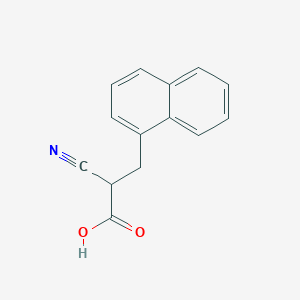

2-Cyano-3-(1-naphthyl)propionic acid (CAS: 2044707-19-7) is a substituted propionic acid derivative featuring a cyano (-CN) group at the C2 position and a 1-naphthyl aromatic moiety at the C3 position . Its structure combines electron-withdrawing (cyano) and bulky aromatic (naphthyl) groups, which influence its physicochemical properties and reactivity compared to simpler propionic acid analogs.

Properties

IUPAC Name |

2-cyano-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSBDSQULWMBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(1-naphthyl)propionic Acid typically involves the reaction of 1-naphthylacetonitrile with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Alkylation and Esterification Reactions

The compound undergoes alkylation at the carboxylic acid group, forming esters critical for further derivatization. Key findings include:

-

Methylation : Reacting with methyl iodide in tetrahydrofuran (THF) yields the methyl ester derivative. This reaction is efficient at room temperature, with yields exceeding 80% .

-

Dimethyl sulfate : Similar alkylation occurs with dimethyl sulfate, producing the methyl ester without requiring isolation of intermediates .

Table 1: Alkylation Conditions and Yields

| Alkylating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | RT | 80–85 |

| Dimethyl sulfate | THF | RT | 75–82 |

Isolation is achieved via precipitation by reducing solvent volume and adjusting pH to 3–7, bypassing traditional extraction methods .

Decarboxylation and Carbanion Intermediates

The cyano group facilitates base-promoted decarboxylation, forming a stabilized carbanion. Studies on analogous 2-cyano-2-arylpropanoic acids reveal:

-

Mechanism : Deprotonation by Et₃N generates a carboxylate, which loses CO₂ to form a carbanion intermediate. Protonation yields the nitrile product (e.g., 2-arylpropanenitrile) .

-

Substituent Effects : Electron-withdrawing groups (e.g., Cl) accelerate decarboxylation, while electron-donating groups (e.g., OCH₃) slow it .

Table 2: Decarboxylation Rates of 2-Cyano-2-arylpropanoic Acids

| Substituent (X) | Relative Rate (k) |

|---|---|

| Cl | 1.00 |

| H | 0.65 |

| CH₃ | 0.45 |

| OCH₃ | 0.25 |

For 2-cyano-3-(1-naphthyl)propionic acid, the bulky naphthyl group likely further stabilizes the transition state, though specific kinetic data remain unpublished.

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

CNAP has been investigated for its anti-inflammatory properties and potential therapeutic applications. It acts as a ligand for estrogen receptors (ER), which are implicated in various inflammatory processes. The following conditions have been targeted for treatment:

- Atherosclerosis

- Myocardial Infarction (MI)

- Congestive Heart Failure (CHF)

- Inflammatory Bowel Disease

- Arthritis

Research indicates that CNAP derivatives can inhibit the expression of inflammatory cytokines and enzymes, making them potential candidates for treating diseases characterized by inflammation .

Organic Synthesis

CNAP serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions, such as:

- Oxidation to form naphthoquinone derivatives

- Reduction to yield primary amines

- Substitution leading to nitro or halogenated derivatives

This versatility makes CNAP valuable in developing new compounds for research and industrial applications .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that CNAP and its derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The results indicated that these compounds could effectively reduce pain and inflammation in preclinical models, suggesting their potential use in treating chronic inflammatory conditions .

Case Study 2: Synthesis of Estrogen Receptor Ligands

Research focused on synthesizing CNAP derivatives as estrogen receptor ligands highlighted their ability to modulate gene expression related to inflammation. These compounds showed promise in reducing inflammatory markers in various disease models, including rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-naphthyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can also engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyano-3-(1-naphthyl)propionic acid and related compounds:

Physicochemical Properties

- Solubility: The 1-naphthyl group reduces solubility in polar solvents (e.g., water or ethanol) compared to analogs with smaller aryl groups (e.g., 4-isopropoxyphenyl) .

- Crystallinity: Unlike MαNP acid esters, which form well-defined crystals for X-ray analysis , the cyano analog’s crystallization behavior is less documented, likely due to reduced hydrogen-bonding capacity.

Biological Activity

2-Cyano-3-(1-naphthyl)propionic acid (CNAP) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a propionic acid backbone, with a naphthyl moiety that enhances its chemical properties. The structural formula can be represented as follows:

The presence of the cyano group contributes to its electrophilic character, while the naphthyl ring provides substantial π-electron density, influencing its interactions with biological targets.

The biological activity of CNAP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the aromatic naphthyl ring can engage in π-π stacking interactions with other aromatic systems. These interactions can modulate enzyme activity and influence cellular pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various microorganisms. For instance, studies have shown that certain derivatives can inhibit the growth of Escherichia coli and Bacillus subtilis, though their efficacy varies based on structural modifications . The biological effect tends to increase with the electron-acceptor capacity of substituents on the compound.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It acts as an estrogen receptor (ER) ligand, which can inhibit inflammatory gene expression. This mechanism is particularly relevant in conditions such as atherosclerosis and inflammatory bowel disease . Clinical studies have demonstrated that ER ligands can reduce cytokine production, thereby mitigating inflammation.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of CNAP. It has been suggested that compounds similar to CNAP may influence pathways involved in neurodegenerative diseases by modulating reactive oxygen species (ROS) production and reducing oxidative stress . This aspect is critical for developing therapeutic agents against conditions like ischemia and neuroinflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on compounds related to CNAP, revealing that modifications at various positions significantly affect biological activity. For example, alterations in the naphthyl substituent or the introduction of electron-withdrawing groups can enhance binding affinity to specific targets .

| Modification | Effect on Biological Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against microbial strains |

| Altered naphthyl substituents | Variability in anti-inflammatory efficacy |

| Cyano group positioning | Influences reactivity and interaction profiles |

Clinical Applications

In clinical contexts, this compound derivatives are being explored for their therapeutic potential in treating inflammation-related diseases and neurodegenerative disorders. Their dual action as both anti-inflammatory agents and neuroprotective compounds positions them as promising candidates for further development .

Q & A

Q. Methodology :

- Carbonylation approaches : Analogous to propionic acid synthesis via ethylene carbonylation (e.g., using Mo hexacarbonyl catalysts at 180°C/750 psig) . For cyano derivatives, introduce nitrile groups via nucleophilic substitution or Strecker synthesis.

- Chiral auxiliary methods : Use enantiopure intermediates like (S)-2-methoxy-2-(1-naphthyl)propionic acid to guide stereochemistry, as demonstrated in pheromone synthesis .

- Key variables : Temperature (>150°C) and pressure (>500 psig) improve reaction rates but may degrade the naphthyl group. Catalytic systems (e.g., Mo-based) require inert atmospheres to prevent oxidation .

Q. Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Mobile phases like ethyl acetate/hexane (50:1) resolve naphthyl derivatives effectively .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies cyano (δ ~110–120 ppm in ¹³C) and naphthyl protons (δ ~7.2–8.3 ppm in ¹H) .

- MS : ESI-MS confirms molecular weight (calc. for C₁₄H₁₁NO₂: 225.08 g/mol) .

- Melting point : Compare experimental mp (if crystalline) to literature values (e.g., related naphthylpropionic acids melt at 141–143°C) .

Advanced Research Questions

What strategies resolve enantiomers of this compound, and how is absolute configuration determined?

Q. Methodology :

- Chiral derivatization : React racemic mixtures with enantiopure auxiliaries like (R)- or (S)-2-methoxy-2-(1-naphthyl)propionic acid [(R)-MαNP acid], forming diastereomers separable via HPLC .

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine) to solve crystal structures. The naphthyl group’s planarity aids in defining stereochemistry .

- Advanced NMR : Use Mosher’s method with (S)-MαNP acid to assign configurations via Δδ values in ¹H NMR .

Contradiction Note : While HPLC effectively separates diastereomers, low solubility of cyano derivatives in hexane/ethyl acetate may require polar solvents (e.g., acetonitrile), altering retention times .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Methodology :

- Docking studies : Use software (AutoDock Vina) to model interactions with enzymes (e.g., carboxylases or cytochrome P450). The naphthyl group’s hydrophobicity enhances binding to aromatic pockets .

- QSAR models : Correlate substituent effects (e.g., cyano vs methoxy) with bioactivity data. Parameters like logP (calculated: ~2.8) predict membrane permeability .

- MD simulations : Simulate stability in aqueous environments; the carboxylate group may form hydrogen bonds with water, while the naphthyl moiety aggregates .

What experimental designs address contradictions in reported bioactivity data for naphthylpropionic derivatives?

Q. Methodology :

- Metabolomics integration : Use GC-MS (as in rat models ) to track propionic acid metabolites. Compare static (single time point) vs dynamic (time-series) data to distinguish direct effects from metabolic byproducts.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects. For example, cyano derivatives may inhibit enzymes at low doses but act as agonists at higher doses .

- Control for photodegradation : Shield reactions from light, as naphthyl groups undergo UV-induced isomerization, confounding bioactivity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.